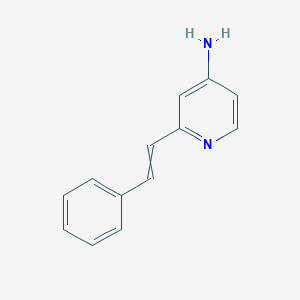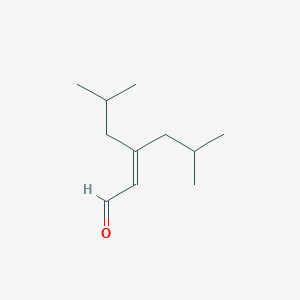
2-Hexenal, 5-methyl-3-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenal, 5-methyl-3-(2-methylpropyl)- is an organic compound with the molecular formula C11H20O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be achieved through several methods. One common approach involves the use of 3-methylbutyraldehyde as a starting material. The reaction is catalyzed by solid alkali, such as alumina-supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- often involves large-scale chemical reactions under controlled conditions. The use of solid alkali catalysts is preferred due to their efficiency and ease of separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenal, 5-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexenal, 5-methyl-3-(2-methylpropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be compared with other similar aldehydes, such as:
2-Hexenal: A simpler aldehyde with a similar structure but lacking the additional methyl and isopropyl groups.
3-Hexenal: Another isomer with a different arrangement of the carbon chain.
2-Isopropyl-5-methylhex-2-enal: A compound with a similar structure but different functional groups.
Eigenschaften
CAS-Nummer |
585538-79-0 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-methyl-3-(2-methylpropyl)hex-2-enal |
InChI |
InChI=1S/C11H20O/c1-9(2)7-11(5-6-12)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI-Schlüssel |
VVYKCIZLRFPQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=CC=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


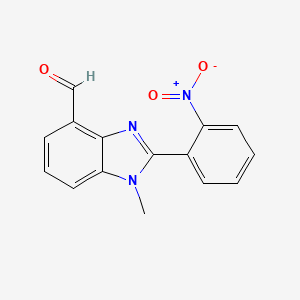
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
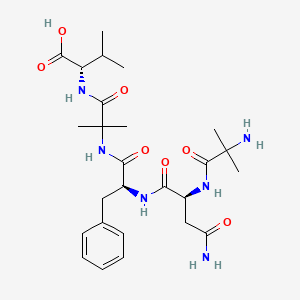
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
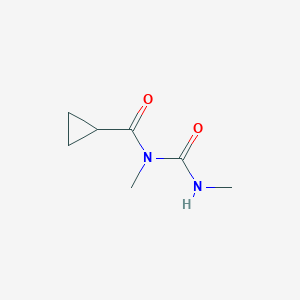


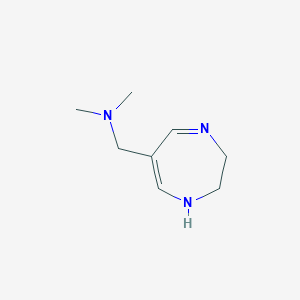
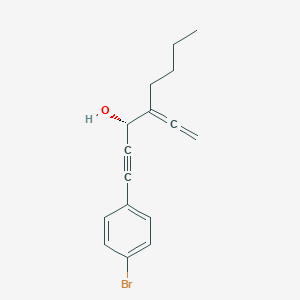
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
